molecular formula C19H24N2 B3742902 1-(3-methylbenzyl)-4-(2-methylphenyl)piperazine

1-(3-methylbenzyl)-4-(2-methylphenyl)piperazine

Cat. No. B3742902
M. Wt: 280.4 g/mol
InChI Key: BAZMCRLCQYGKEN-UHFFFAOYSA-N
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Description

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists in many forms and can be synthesized in several ways . The piperazine structure is found in many biologically active compounds and is used in the manufacture of drugs such as antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics .


Synthesis Analysis

Piperazine can be synthesized in several ways. One method involves the reaction of alkyl, alcohol, amine, and ester-extended tosylpiperazines under mild conditions . Another method uses a palladium-catalyzed cyclization reaction that couples two of the carbons of a propargyl unit with various diamine components .


Molecular Structure Analysis

The molecular structure of piperazine consists of a six-membered ring with two nitrogen atoms at opposite positions . The remaining positions in the ring are occupied by carbon atoms .


Chemical Reactions Analysis

Piperazine compounds can undergo a variety of chemical reactions. For example, they can participate in palladium-catalyzed cyclization reactions . They can also undergo decarboxylative annulation reactions with various aldehydes to produce 2-aryl, 2-heteroaryl, and 2-alkyl piperazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine compounds can vary widely depending on their specific structure. For example, some piperazine compounds are liquids, while others are solids . The density, boiling point, and refractive index can also vary .

Mechanism of Action

The mechanism of action of piperazine compounds depends on their specific structure and the type of biological activity they exhibit. For example, some piperazine compounds act as antidepressants, antipsychotics, antihistamines, antifungals, or antibiotics .

Safety and Hazards

Like all chemicals, piperazine compounds must be handled with care. They can cause skin irritation, eye irritation, and respiratory irritation . Therefore, it’s important to use appropriate safety measures when handling these compounds .

Future Directions

Piperazine compounds have a wide range of applications, particularly in the field of medicine . Therefore, future research will likely continue to explore new ways to synthesize these compounds and new applications for them .

properties

IUPAC Name

1-(2-methylphenyl)-4-[(3-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-16-6-5-8-18(14-16)15-20-10-12-21(13-11-20)19-9-4-3-7-17(19)2/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZMCRLCQYGKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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